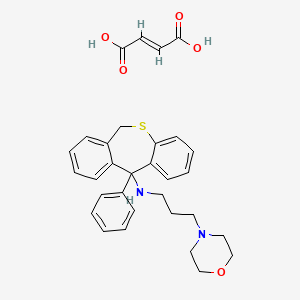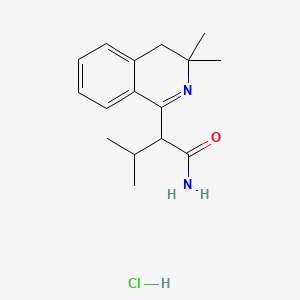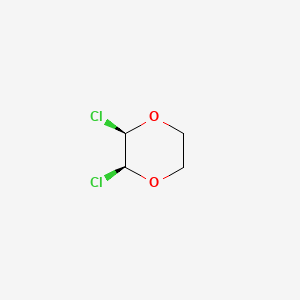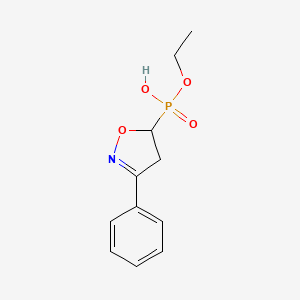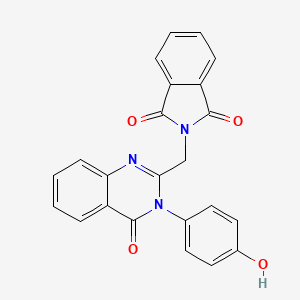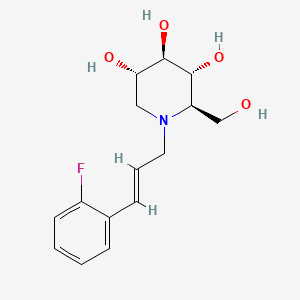
(3-(2-FPh)2-propenyl)DNJ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-deoxynojirimycin and 2-fluorophenylpropenyl derivatives.
Coupling Reaction: The 2-fluorophenylpropenyl derivative is coupled with 1-deoxynojirimycin using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using advanced techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl groups.
科学研究应用
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for glycosidases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin involves its interaction with specific molecular targets, such as glycosidases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can lead to various biological effects, including the modulation of glucose metabolism and the inhibition of tumor cell proliferation.
相似化合物的比较
Similar Compounds
1-Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.
(3-(4-fluorophenyl)2-propenyl)-1-deoxynojirimycin: A similar compound with a different fluorophenyl substitution pattern.
(3-(2-chlorophenyl)2-propenyl)-1-deoxynojirimycin: A related compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin is unique due to the presence of two fluorophenyl groups, which can enhance its binding affinity to glycosidases and improve its stability. This makes it a promising candidate for further research and development in various scientific fields.
属性
CAS 编号 |
128985-14-8 |
|---|---|
分子式 |
C15H20FNO4 |
分子量 |
297.32 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-1-[(E)-3-(2-fluorophenyl)prop-2-enyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H20FNO4/c16-11-6-2-1-4-10(11)5-3-7-17-8-13(19)15(21)14(20)12(17)9-18/h1-6,12-15,18-21H,7-9H2/b5-3+/t12-,13+,14-,15-/m1/s1 |
InChI 键 |
NYDQFYITANTYBZ-ARSSLNMHSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1C/C=C/C2=CC=CC=C2F)CO)O)O)O |
规范 SMILES |
C1C(C(C(C(N1CC=CC2=CC=CC=C2F)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


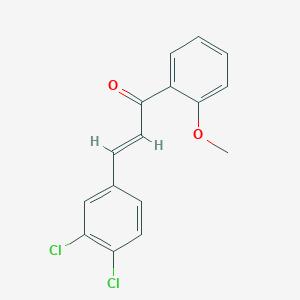
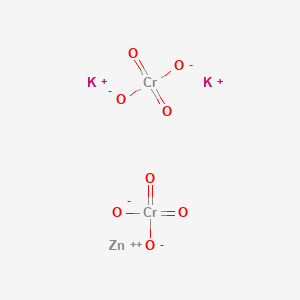
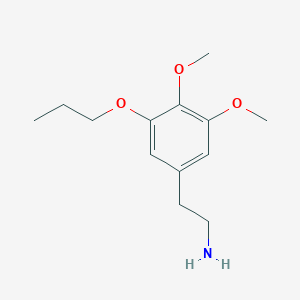


![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)
